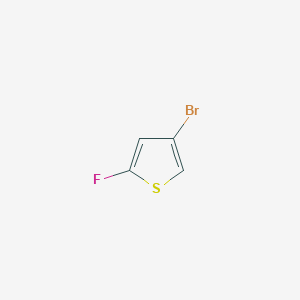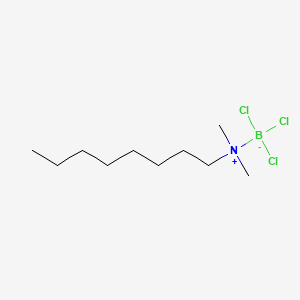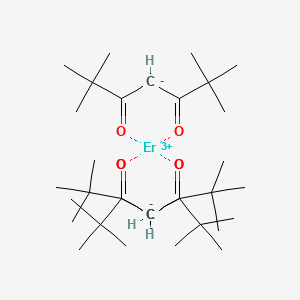
Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
Descripción general
Descripción
Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is an organo-metallic compound . It is also known as Er(TMHD)3 . The compound has a molecular weight of 717.06 . It is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .
Synthesis Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione, a bidentate ligand, is used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .Molecular Structure Analysis
The linear formula of Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is Er(OCC(CH3)3CHCOC(CH3)3)3 . The compound’s structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a light red powder or crystals . It has a molecular weight of 717.06 . The compound is ≥99.9% trace metals basis .Aplicaciones Científicas De Investigación
1. Synthesis and Crystal Structure
- Erbium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), also referred to as Er(thd)3, has been studied for its crystal structure. The research investigated the basic erbium diketonate, Er8O(thd)10(OH)12, which forms as a by-product in the synthesis of Er(thd)3. The study provides insights into the molecular and crystal structure of this compound, which can be critical for understanding its chemical properties and potential applications (Boeyens & Villiers, 1972).
2. Electrical and Photoelectric Properties
- The compound has been used to modify the electrical and photoelectric properties of materials. One study involved thermal evaporation of Er(thd)3 to introduce erbium into amorphous hydrogenated silicon, impacting its luminescence and photoconductivity. This research is significant for developing advanced materials with specific electrical and optical properties (Terukov et al., 2000).
3. Thin Film Deposition and Characterization
- Er(thd)3 has been utilized in the atomic layer deposition and characterization of thin films. For instance, Erbium Oxide-Doped Zirconium Oxide thin films were grown using this compound. Such research is critical for applications in microelectronics and optics, where precise control over thin film composition and structure is essential (Tamm et al., 2010).
4. Photophysical Characterization
- The compound has also been studied for its role in the photophysical characterization of materials. One study investigated polymeric fiber preforms doped with Er(thd)3, exploring their photoluminescent properties. This research is valuable for developing new materials for applications in photonics and optical sensing (Jimenez et al., 2019).
Propiedades
IUPAC Name |
erbium(3+);2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H19O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVVORSBZMJRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Er+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57ErO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156406 | |
| Record name | (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34750-80-6 | |
| Record name | (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34750-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (TP-6-111)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)erbium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Chloro-4-fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3261675.png)
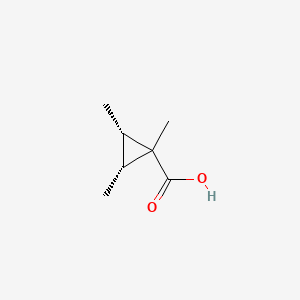
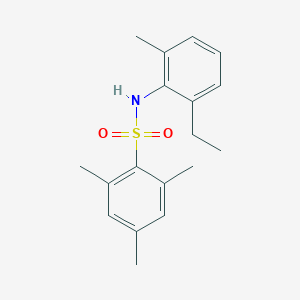
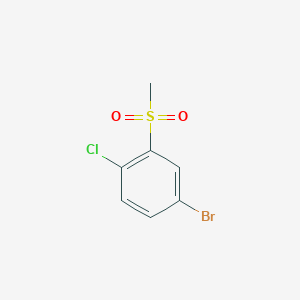

![1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone](/img/structure/B3261701.png)
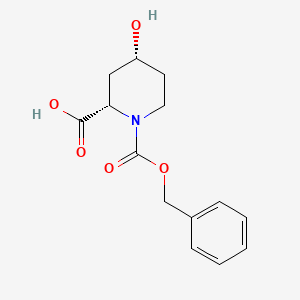


![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)


